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Abstract
ATI-2138 is a novel, orally administered, covalent inhibitor that potently and selectively targets

both Interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3). This dual

mechanism of action positions ATI-2138 as a promising therapeutic candidate for a range of T-

cell-mediated autoimmune and inflammatory diseases. By simultaneously blocking two key

signaling pathways in lymphocytes, ATI-2138 effectively modulates T-cell activation,

differentiation, and proliferation. This whitepaper provides a comprehensive overview of the

discovery, preclinical development, and clinical evaluation of ATI-2138, presenting key data in a

structured format, detailing experimental methodologies, and visualizing complex biological and

experimental workflows.

Introduction
T-cell dysregulation is a central pathological feature of numerous autoimmune and

inflammatory disorders. Key signaling pathways that govern T-cell function therefore represent

attractive targets for therapeutic intervention. Interleukin-2-inducible T-cell kinase (ITK), a

member of the Tec family of kinases, is crucial for T-cell receptor (TCR) signaling, which is the

primary pathway for T-cell activation. Janus kinase 3 (JAK3) is a critical component of the

signaling cascade for cytokines that utilize the common gamma chain (γc), including IL-2, IL-4,

IL-7, IL-9, IL-15, and IL-21. These cytokines are essential for the proliferation and survival of

lymphocytes.
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ATI-2138 was developed by Aclaris Therapeutics as a dual inhibitor of ITK and JAK3, with the

rationale that concurrently targeting both TCR and γc cytokine signaling would result in a more

profound and comprehensive immunomodulatory effect than targeting either pathway alone.[1]

[2] This document details the preclinical and clinical data that support the therapeutic potential

of ATI-2138.

Mechanism of Action
ATI-2138 is a covalent inhibitor that forms an irreversible bond with a cysteine residue in the

active site of both ITK (Cys442) and JAK3 (Cys909).[3] This covalent binding leads to

sustained inhibition of kinase activity. The dual inhibition of ITK and JAK3 by ATI-2138 results in

the interruption of two critical signaling pathways in T-cells and other lymphocytes.

Signaling Pathways
The following diagram illustrates the signaling pathways targeted by ATI-2138.
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Figure 1: Mechanism of Action of ATI-2138.

Preclinical Development
The preclinical development of ATI-2138 involved a series of in vitro and in vivo studies to

characterize its potency, selectivity, and efficacy.

Biochemical and Cellular Potency
ATI-2138 demonstrated potent and selective inhibition of ITK and JAK3 in both biochemical and

cellular assays.

Table 1: Biochemical Potency of ATI-2138

Kinase ATI-2138 IC50 (nM) Ritlecitinib IC50 (nM)

ITK 0.18[4] 7.3[4]

TXK 0.83[4] 4.13[4]

JAK3 0.52[4] 1.8[4]

JAK1 >2200[4] -

JAK2 >2200[4] -

Tyk2 >2200[4] -

Table 2: Cellular Potency of ATI-2138
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Assay Cell Type Measurement
ATI-2138 IC50
(nM)

Ritlecitinib
IC50 (nM)

Th17 Cytokine

Production

Human Th17

Cells

IL-17A, IL-21,

TNF-α
47[4] 760[4]

IFN-γ Production

(IL-2 induced)

Human Whole

Blood
IFN-γ 10[4] -

IFN-γ Production

(IL-15 induced)

Human Whole

Blood
IFN-γ 7[4] -

STAT5

Phosphorylation

(IL-2 induced)

Human PBMCs pSTAT5
Low-

nanomolar[5][6]
-

Preclinical Efficacy in Animal Models
ATI-2138 has shown significant efficacy in rodent models of autoimmune and inflammatory

diseases.

Table 3: Efficacy of ATI-2138 in a Mouse Model of Collagen-Induced Arthritis

Treatment Group Dose
Reduction in Clinical
Arthritis Score

ATI-2138 100 ppm (in food) 92%[4]

ATI-2138 300 ppm (in food) 99%[4]

ATI-2138 1000 ppm (in food) 100%[4]

Ritlecitinib 1000 ppm (in food) Similar to ATI-2138[4]

Etanercept - 64%[4]

Table 4: Efficacy of ATI-2138 in a Rat Model of Adjuvant-Induced Arthritis
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Treatment Group Dose
Reduction in
Inflammation

Reduction in
Histopathology
Score

ATI-2138 10 mg/kg (oral) 49%[4] 51%[4]

ATI-2138 30 mg/kg (oral) 68%[4] 74%[4]

Table 5: Efficacy of ATI-2138 in a Murine T-Cell Transfer Model of Colitis

Treatment Group Dose Outcome

ATI-2138 300 ppm (in food)

Reduced distal and proximal

colon and ileum histopathology

scores[4]

Ritlecitinib - Less effective than ATI-2138[4]

Clinical Development
ATI-2138 has been evaluated in Phase 1 and Phase 2a clinical trials.

Phase 1 Clinical Trials
Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) trials were

conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics (PK), and

pharmacodynamics (PD) of ATI-2138.

Table 6: Summary of Phase 1 MAD Trial (ATI-2138-PKPD-102)
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Parameter Result

Population 60 healthy subjects[2][7]

Dosing 10mg to 80mg daily for two weeks[2][7]

Safety
Generally well tolerated, no serious adverse

events reported.[2][7]

Pharmacokinetics Dose-proportional PK.[2][7]

Pharmacodynamics

Dose-dependent inhibition of ITK and JAK3

biomarkers; maximal inhibition at 30mg total

daily dose.[2][7]

Phase 2a Clinical Trial in Atopic Dermatitis
(NCT06585202)
A Phase 2a open-label, single-arm trial was conducted to evaluate ATI-2138 in patients with

moderate-to-severe atopic dermatitis.[1][4]

Table 7: Summary of Phase 2a Trial in Atopic Dermatitis

Parameter Result

Population
14 patients with moderate-to-severe atopic

dermatitis[8]

Dosing 10mg twice daily for 12 weeks[8]

Primary Endpoint (Safety)
Favorable tolerability profile; no severe adverse

events.[8]

Secondary Endpoint (Efficacy)

- Mean improvement in EASI score at week 12:

60.5%[9] - Rapid and sustained response

observed.[9]

Pharmacodynamics

Strong downregulation of key inflammatory

markers (Th1, Th2, Th17) and fibrosis-related

markers.[10]
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Experimental Protocols
In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of ATI-2138 against

a panel of kinases.

Methodology:

Recombinant human kinases (ITK, JAK3, etc.) are incubated with a fluorescently labeled

peptide substrate and ATP in a reaction buffer.

ATI-2138 is added at various concentrations.

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a

suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence

resonance energy transfer).

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

Objective: To measure the inhibition of IL-2-induced STAT5 phosphorylation in human

peripheral blood mononuclear cells (PBMCs).

Methodology:

Human PBMCs are isolated from healthy donor blood.

Cells are pre-incubated with varying concentrations of ATI-2138.

Cells are stimulated with recombinant human IL-2 to induce STAT5 phosphorylation.

The stimulation is stopped by fixing the cells with a fixation buffer (e.g.,

paraformaldehyde).

Cells are permeabilized to allow intracellular staining.
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Cells are stained with a fluorescently conjugated antibody specific for phosphorylated

STAT5 (pSTAT5) and cell surface markers (e.g., CD4).

The level of pSTAT5 in specific cell populations is quantified by flow cytometry.

Objective: To assess the effect of ATI-2138 on cytokine production in human whole blood.

Methodology:

Heparinized whole blood from healthy donors is collected.

The blood is pre-incubated with different concentrations of ATI-2138.

Cytokine production is stimulated by adding a stimulant (e.g., anti-CD3/CD28 for ITK-

mediated cytokine release, or IL-2/IL-15 for JAK3-mediated cytokine release).

The blood is incubated for a specified period to allow for cytokine production.

Plasma is separated by centrifugation.

The concentration of the cytokine of interest (e.g., IFN-γ, IL-17A) in the plasma is

measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-

based immunoassay.

In Vivo Models
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Figure 2: Preclinical Animal Model Workflow.

Objective: To evaluate the efficacy of ATI-2138 in a model of rheumatoid arthritis.

Methodology:

Induction: DBA/1 mice are immunized with an emulsion of bovine type II collagen and

Complete Freund's Adjuvant (CFA) at the base of the tail.

Booster: A booster immunization of type II collagen in Incomplete Freund's Adjuvant (IFA)

is administered 21 days after the primary immunization.

Treatment: ATI-2138 is administered in the chow starting from the day of the booster

immunization.
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Assessment: The severity of arthritis in the paws is scored visually on a scale of 0-4 per

paw, based on the degree of inflammation and swelling. Clinical scores are recorded

regularly.

Objective: To assess the efficacy of ATI-2138 in a model of inflammatory bowel disease.

Methodology:

Cell Isolation: Naive T-cells (CD4+CD45RBhigh) are isolated from the spleens of donor

mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting

(FACS).

Adoptive Transfer: The isolated naive T-cells are injected intraperitoneally into

immunodeficient recipient mice (e.g., RAG1-/-).

Treatment: ATI-2138 is administered in the chow starting a few weeks after T-cell transfer.

Assessment: Mice are monitored for weight loss and signs of colitis. At the end of the

study, the colon is collected for histopathological analysis to score the degree of

inflammation, mucosal ulceration, and crypt hyperplasia.
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Figure 3: Phase 2a Atopic Dermatitis Trial Workflow.

Conclusion
ATI-2138 is a potent and selective dual inhibitor of ITK and JAK3 with a promising preclinical

and clinical profile. Its unique mechanism of action, targeting both T-cell receptor and common

gamma chain cytokine signaling, offers the potential for superior efficacy in a variety of T-cell-

mediated diseases. The data presented in this whitepaper demonstrate the robust anti-
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inflammatory and immunomodulatory effects of ATI-2138 in vitro, in vivo, and in a clinical

setting. The favorable safety and tolerability profile observed in clinical trials further supports its

continued development as a novel therapeutic agent for patients with autoimmune and

inflammatory disorders. Further clinical investigation is warranted to fully elucidate the

therapeutic potential of ATI-2138 in various indications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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